5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiophene ring, a sulfonamide group, and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Attachment of the Piperidinone Moiety: The piperidinone moiety is attached through a nucleophilic substitution reaction, where a piperidinone derivative reacts with a suitable electrophile.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide: A closely related compound with a similar structure but different substitution pattern.
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide: Lacks the ethyl group, which may affect its chemical and biological properties.
5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzene-1-sulfonamide: Contains a benzene ring instead of a thiophene ring, leading to different reactivity and applications.
Uniqueness
The uniqueness of 5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-ethyl-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-3-14-8-10-18(25-14)26(22,23)19-13-7-9-15(16(12-13)24-2)20-11-5-4-6-17(20)21/h7-10,12,19H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDRWKQXNZVXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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